

# Application Notes: Incorporating 8-NH2-ATP into Nucleic Acids

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Compound of Interest		
Compound Name:	8-NH2-ATP	
Cat. No.:	B11936676	Get Quote

#### Introduction

8-Amino-adenosine (8-NH2-Ado) is a synthetic nucleoside analogue that, once metabolized in cells to its active triphosphate form, 8-amino-adenosine triphosphate (8-NH2-ATP), acts as a potent inhibitor of RNA synthesis.[1][2][3] Its mechanism involves both the competitive inhibition of ATP-dependent processes and its direct incorporation into nascent RNA chains, often leading to transcription termination.[3] This unique property makes 8-NH2-ATP a valuable tool for researchers in molecular biology, drug discovery, and biotechnology.

The primary amino group at the C8 position of the adenine base provides a reactive handle for post-transcriptional modifications, allowing for the site-specific introduction of fluorescent labels, cross-linking agents, or other moieties.[4] This document provides detailed protocols for the enzymatic incorporation of **8-NH2-ATP** into RNA using in vitro transcription and outlines key applications for the resulting modified nucleic acids.

#### **Key Applications**

- Studying Transcription Mechanisms: 8-NH2-ATP serves as a competitive inhibitor for ATP, allowing for the study of ATP-dependent steps in transcription, including the activity of RNA polymerases and kinases like CDK7 and CDK9 that phosphorylate the RNA Polymerase II C-terminal domain.[3]
- Site-Specific Labeling and Conjugation: Once incorporated into RNA, the C8-amino group can be specifically targeted with amine-reactive reagents, such as NHS esters or



isothiocyanates of fluorescent dyes, biotin, or other reporter molecules.[4][5] This enables the creation of customized RNA probes for use in fluorescence in situ hybridization (FISH), microarray analysis, and studies of RNA localization and trafficking.

- Nucleic Acid-Protein Interaction Studies: Similar to its photoactivatable analogue 8-azido-ATP, 8-NH2-ATP can be used to introduce modifications that probe the binding sites of RNAbinding proteins.[6][7][8] The amino group can be used to attach cross-linking agents to map molecular interactions.
- Therapeutic Research: 8-Amino-adenosine has demonstrated anti-tumor activity by reducing cellular ATP levels, inhibiting mRNA synthesis, and inducing apoptosis and autophagy in a p53-independent manner, making it a subject of interest in cancer drug development.[2]

# **Quantitative Data**

The following tables summarize key quantitative data regarding the effects of 8-aminoadenosine and the conditions for enzymatic incorporation of related analogues.

Table 1: Cellular Effects of 8-Amino-Adenosine in MM.1S Cells

Treatment Concentration	Incubation Time	ATP Level Reduction	RNA Synthesis Inhibition	Glucose Consumption Reduction
3 µM	2 - 16 h	Time- dependent drop	Not specified	Not specified
3 μΜ	5 h	Not specified	Not specified	~50%
10 μΜ	4 h	92%	94%	Not specified

Data compiled from studies on multiple myeloma (MM.1S) cell lines.[1][2]

Table 2: Optimized Conditions for In Vitro Transcription with C8-Modified ATP Analogues



Component	Standard Condition (ATP)	Modified Condition (8-N3-ATP)	Purpose
Polymerase	T7 RNA Polymerase	T7 RNA Polymerase	Enzymatic synthesis of RNA
ATP	0.4 - 5 mM	0 mM (Replaced)	Standard nucleotide substrate
8-NH2-ATP	0 mM	0.4 - 1 mM (Recommended starting)	Modified nucleotide substrate
MgCl <sub>2</sub>	20 mM	2.5 mM	Standard metal cofactor
MnCl <sub>2</sub>	0 mM	2.0 - 2.5 mM	Enhances incorporation of C8- modified NTPs
Reducing Agent	5 mM DTT	5 mM β- mercaptoethanol	Maintain reducing environment

These conditions are adapted from protocols optimized for 8-azido-ATP (8-N3-ATP), a structurally similar C8-modified analogue, as they are shown to significantly improve incorporation efficiency for such modified nucleotides.[6][7]

## **Visualized Workflows and Mechanisms**

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Template -> IVT; NTPs -> IVT; IVT -> Purify; Purify -> QC; QC -> Labeling; Labeling -> Assay; } dddot Caption: General workflow for producing and using **8-NH2-ATP** modified RNA.

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ATP\_analog -> Compete [color="#EA4335"]; ATP\_analog -> Incorp [color="#EA4335"]; ATP\_analog -> Inhibit\_CDK [color="#EA4335"]; } dddot Caption: Multiple mechanisms of transcription inhibition by **8-NH2-ATP**.



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Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; Inhibitor -> mTOR [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; } dddot Caption: Inhibition of the Akt/mTOR signaling pathway by 8-amino-adenosine.

## **Experimental Protocols**

Protocol 1: Enzymatic Incorporation of 8-NH2-AMP into RNA

This protocol describes the synthesis of RNA containing 8-amino-adenosine monophosphate (8-NH2-AMP) using T7 RNA polymerase. It is adapted from methods proven effective for the C8-modified analogue 8-N3-ATP, which requires manganese (Mn²+) to achieve efficient incorporation.[6][7]

Materials and Reagents:

- Linearized plasmid DNA or PCR product with a T7 promoter (1 μg/μL)
- 8-NH2-ATP (10 mM stock)
- NTP solution (10 mM each of CTP, GTP, UTP)
- T7 RNA Polymerase (e.g., 50 U/μL)
- 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl<sub>2</sub>, 50 mM DTT, 10 mM
  Spermidine) Note: This is a standard buffer; it will be modified.



- MnCl<sub>2</sub> (50 mM stock)
- RNase Inhibitor (e.g., 40 U/μL)
- DNase I, RNase-free (e.g., 1 U/μL)
- Nuclease-free water
- Stop Buffer (e.g., 8 M urea, 50 mM EDTA, loading dye)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol and 70% Ethanol
- 3 M Sodium Acetate, pH 5.2

#### Procedure:

 Reaction Setup: In a nuclease-free microfuge tube on ice, combine the following reagents in order. Note: Reactions involving 8-NH2-ATP should be performed with care, and standard laboratory safety procedures should be followed.

Reagent	Volume (for 20 μL rxn)	Final Concentration
Nuclease-free water	Up to 20 μL	-
5x Transcription Buffer	4 μL	1x (40 mM Tris, etc.)
10 mM CTP, GTP, UTP mix	2 μL	1 mM each
10 mM 8-NH2-ATP	2 μL	1 mM
DNA Template	1 μL	1 μg
50 mM MnCl <sub>2</sub>	1 μL	2.5 mM
RNase Inhibitor	0.5 μL	20 units
T7 RNA Polymerase	1 μL	50 units



- Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
- DNA Template Removal: Add 1  $\mu$ L of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-20 minutes.
- RNA Purification (Precipitation Method): a. Add 180 μL of nuclease-free water to the reaction tube to bring the volume to 200 μL. b. Add 200 μL of Phenol:Chloroform:Isoamyl alcohol, vortex vigorously for 30 seconds, and centrifuge at >12,000 x g for 5 minutes at 4°C. c. Carefully transfer the upper aqueous phase to a new tube. d. Add 20 μL of 3 M Sodium Acetate (pH 5.2) and 500 μL of ice-cold 100% ethanol. e. Precipitate at -20°C for at least 1 hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA. g. Carefully discard the supernatant. Wash the pellet with 500 μL of cold 70% ethanol and centrifuge again for 5 minutes. h. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the purified RNA in an appropriate volume of nuclease-free water.
- Analysis: a. Mix a small aliquot of the RNA with an equal volume of Stop Buffer. b. Heat at 95°C for 5 minutes and snap-cool on ice. c. Analyze the RNA product on a denaturing polyacrylamide/urea gel (PAGE) followed by visualization with an appropriate stain (e.g., SYBR Gold) to confirm the size and purity of the transcript.

Protocol 2: Post-Synthesis Fluorescent Labeling of 8-NH2-RNA

This protocol provides a general guideline for labeling the incorporated amino groups with an amine-reactive fluorescent dye.

Materials and Reagents:

- Purified 8-NH2-RNA (from Protocol 1)
- Amine-reactive dye (e.g., Alexa Fluor™ NHS Ester), dissolved in anhydrous DMSO
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5)
- Nuclease-free water



Ethanol and 3 M Sodium Acetate for purification

#### Procedure:

- Labeling Reaction: a. In a microfuge tube, dissolve the purified 8-NH2-RNA in the labeling buffer to a final concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of the reactive dye (from DMSO stock) to the RNA solution. The final concentration of DMSO should not exceed 10% of the total reaction volume. c. Mix gently and incubate for 1-2 hours at room temperature in the dark.
- Purification of Labeled RNA: a. Remove the unreacted free dye by ethanol precipitation. Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. b. Precipitate at -20°C for at least 1 hour. c. Pellet the labeled RNA by centrifugation as described in Protocol 1 (Step 4f-g). d. Repeat the precipitation step (dissolving the pellet in water and reprecipitating) 2-3 times to ensure complete removal of the free dye. e. Resuspend the final pellet in nuclease-free water.
- Characterization: a. Determine the concentration and labeling efficiency by measuring the absorbance of the RNA at 260 nm and the absorbance of the dye at its specific maximum wavelength. b. Confirm successful labeling by running the sample on a denaturing PAGE gel and visualizing it using a fluorescence scanner.

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